molecular formula C16H21N3 B6472866 benzyl(methyl)({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine CAS No. 2640957-65-7

benzyl(methyl)({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine

Cat. No.: B6472866
CAS No.: 2640957-65-7
M. Wt: 255.36 g/mol
InChI Key: OOHKHPNTZNWXMK-UHFFFAOYSA-N
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Description

Benzyl(methyl)({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine is a useful research compound. Its molecular formula is C16H21N3 and its molecular weight is 255.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.173547683 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl(methyl)({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique cyclopenta[c]pyrazole moiety, which is known for its diverse pharmacological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H23N5
Molecular Weight 317.41 g/mol
IUPAC Name Benzyl(methyl)(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methylamine
Canonical SMILES CN1C(=C2CCCC2=N1)C(C(Cc1ccccc1)N)=N3

Anticancer Activity

Recent studies have indicated that compounds containing the cyclopenta[c]pyrazole structure exhibit significant anticancer properties. For instance, derivatives of cyclopenta[c]pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Effects

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity may be beneficial in treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate receptor activities related to pain and inflammation pathways.
  • DNA Interaction : Some studies suggest that it may bind to DNA, leading to the inhibition of replication in cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopenta[c]pyrazole exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Testing : In a comparative study involving multiple compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL .
  • Inflammation Model : In vitro assays demonstrated that this compound reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-18(11-13-7-4-3-5-8-13)12-16-14-9-6-10-15(14)17-19(16)2/h3-5,7-8H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKHPNTZNWXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.